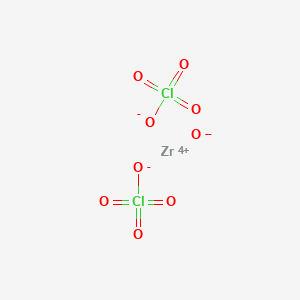![molecular formula C8H21N3O2 B13746801 Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. CAS No. 68797-59-1](/img/structure/B13746801.png)
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.: is a chemical compound with the molecular formula C6H16N2O2. It is also known by other names such as N-(2-hydroxyethyl)ethylenediamine and 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. typically involves the reaction of ethylenediamine with ethylene oxide. The process can be carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in a solvent such as water or ethanol, and the temperature is maintained at a moderate level to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with ethylene oxide in a tubular reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of room-temperature ionic liquids and other complex organic compounds .
Biology:
- Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with metal ions .
Medicine:
- Investigated for its potential use in drug delivery systems and as a chelating agent in various therapeutic applications .
Industry:
Mécanisme D'action
The mechanism of action of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The compound’s amino and hydroxyl groups also allow it to interact with various biological molecules, influencing enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Ethanolamine (2-aminoethanol): A simpler compound with one amino and one hydroxyl group.
Diethanolamine (2,2’-iminodiethanol): Contains two hydroxyl groups and one amino group.
Triethanolamine (2,2’,2’'-nitrilotriethanol): Contains three hydroxyl groups and one amino group.
Uniqueness: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. is unique due to its combination of multiple amino and hydroxyl groups, which provide it with enhanced chelating properties and versatility in chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
68797-59-1 |
|---|---|
Formule moléculaire |
C8H21N3O2 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h9-13H,1-8H2 |
Clé InChI |
UIVFIHRGZKHWHB-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCO)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
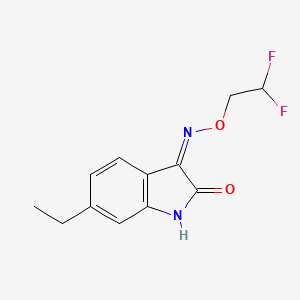
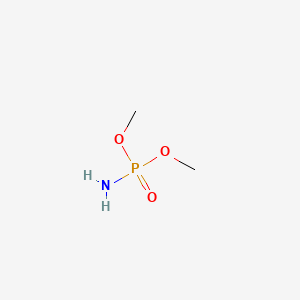
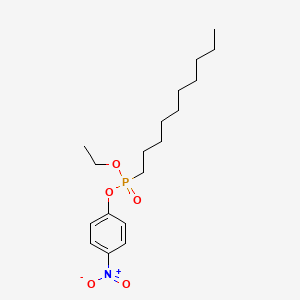


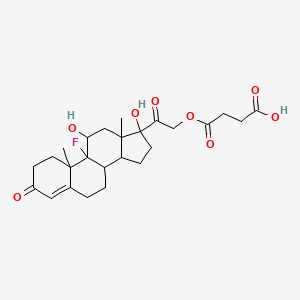
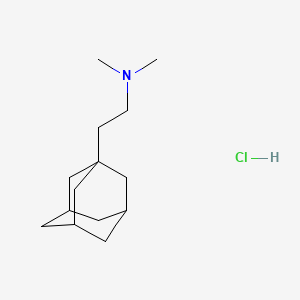
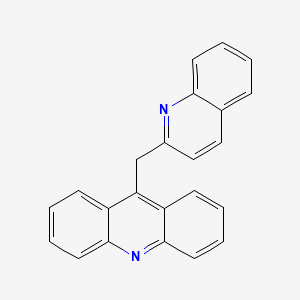
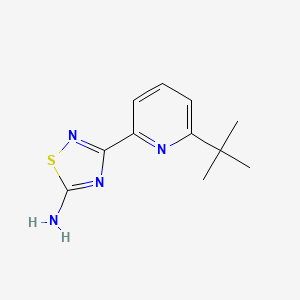
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
